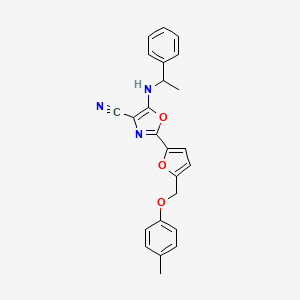
2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of isoindoline, which is a type of heterocyclic compound . It contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals . The compound also contains two carbonyl groups and a carboxylic acid group .
Synthesis Analysis
Based on the available information, the synthesis of this compound involves several steps of substitution, click reaction, and addition reaction . The raw material used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring and an isoindoline ring, both of which are types of heterocyclic rings . The compound also contains two carbonyl groups and a carboxylic acid group .Chemical Reactions Analysis
The compound is used as a raw material in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . The synthesis involves several step reactions of substitution, click reaction, and addition reaction .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 274.23 .Wissenschaftliche Forschungsanwendungen
Heparanase Inhibition and Anti-angiogenic Effects
2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, closely related to the specified compound, have been identified as inhibitors of the enzyme heparanase. These compounds have shown potent heparanase inhibitory activity and exhibit significant selectivity over human beta-glucuronidase. Moreover, they demonstrate anti-angiogenic effects, suggesting potential use as therapeutic agents in diseases where angiogenesis plays a key role (Courtney et al., 2004).
Novel Synthetic Routes
Research has explored the synthesis of novel tricyclic isoindole derivatives, including those similar to the specified compound. These syntheses contribute to the development of new compounds with potential biological activities. For example, the thermolysis of certain carboxylic acids has led to new isoindole structures, highlighting the versatility and potential of these compounds in medicinal chemistry (Melo et al., 2003).
Antitumor Activities
Organotin carboxylates based on amide carboxylic acids, including structures similar to 2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindole-5-carboxylic acid, have been synthesized and shown preliminary antitumor activities against certain cell lines. These compounds, characterized by their “S” shaped monomer structures, provide a basis for further exploration in cancer research (Xiao et al., 2017).
Dioxopiperazines Chemistry
Dioxopiperazines, a class to which the specified compound belongs, have three regioisomeric forms with various biomedical research implications. These compounds are involved in different bond-disconnection precursors, leading to diverse biological activities. The review of their chemistry can be a catalyst for new biomedical research initiatives (Witiak & Wei, 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The compound and its derivatives have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for cancer treatment . The compound’s ability to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments suggests it could be a promising candidate for further investigation .
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-11-4-3-10(12(18)15-11)16-6-8-2-1-7(14(20)21)5-9(8)13(16)19/h1-2,5,10H,3-4,6H2,(H,20,21)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEOSXYFNDBTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2171519-15-4 |
Source


|
| Record name | 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2804417.png)


![[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol](/img/structure/B2804422.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2804426.png)
![Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2804427.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2804432.png)
![Tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2804435.png)

![N-(2-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2804437.png)
![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2804438.png)
![ethyl 5-methyl-1-(3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)-1H-pyrazole-4-carboxylate](/img/structure/B2804439.png)